molecular formula C9H15BrN4O B4680327 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanohydrazide

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanohydrazide

Cat. No. B4680327
M. Wt: 275.15 g/mol
InChI Key: CXARVAOWVXGVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanohydrazide, also known as BDPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanohydrazide varies depending on its application. In medicine, this compound has been found to inhibit the activity of enzymes that are essential for cancer cell growth. It has also been found to protect neurons by reducing oxidative stress and inflammation. In agriculture, this compound acts as a photosystem II inhibitor, leading to the death of plants. In material science, this compound acts as a corrosion inhibitor by forming a protective layer on metal surfaces.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. In medicine, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce inflammation and oxidative stress in neurons. In agriculture, this compound has been found to inhibit photosynthesis in plants, leading to their death. In material science, this compound has been found to form a protective layer on metal surfaces, preventing corrosion.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanohydrazide in lab experiments is its relatively low toxicity compared to traditional herbicides and corrosion inhibitors. However, one limitation is that its mechanism of action may not be fully understood, making it difficult to optimize its use in various applications.

Future Directions

There are several potential future directions for 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanohydrazide research. In medicine, further studies could investigate its potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. In agriculture, further studies could investigate its potential as a selective herbicide, targeting specific weed species. In material science, further studies could investigate its potential as a corrosion inhibitor for specific metals and alloys. Additionally, further studies could investigate the environmental impact of this compound and its potential for bioaccumulation.

Scientific Research Applications

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanohydrazide has been studied extensively for its potential use in various fields, including medicine, agriculture, and material science. In medicine, this compound has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also shown promise as a potential treatment for Alzheimer's disease and Parkinson's disease due to its ability to protect neurons from damage. In agriculture, this compound has been found to have herbicidal properties, making it a potential alternative to traditional herbicides. In material science, this compound has been studied for its potential use as a corrosion inhibitor.

properties

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)butanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN4O/c1-5(4-8(15)12-11)14-7(3)9(10)6(2)13-14/h5H,4,11H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXARVAOWVXGVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)CC(=O)NN)C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanohydrazide
Reactant of Route 2
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanohydrazide
Reactant of Route 3
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanohydrazide
Reactant of Route 4
Reactant of Route 4
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanohydrazide
Reactant of Route 5
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanohydrazide
Reactant of Route 6
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanohydrazide

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